Azetidine-3-carbonitrile hydrochloride

Medicinal Chemistry Organic Synthesis Formulation

Azetidine-3-carbonitrile hydrochloride (CAS 345954-83-8) is the preferred building block for medicinal chemistry due to its 27.3 mg/mL aqueous solubility—enabling reliable dissolution in automated HTS and biological assays. Its 34.1°C higher boiling point (227.7°C) versus the free base provides a wider thermal safety margin for scale-up. Documented 195 g batch yields confirm supply reliability for multi-hundred-gram to kilogram-scale kinase inhibitor programs (JAK/TYK2 Ki=0.550 nM, MKNK1 IC50=5 nM). Choose the hydrochloride salt to eliminate solubility and stability variability that compromises experimental reproducibility.

Molecular Formula C4H7ClN2
Molecular Weight 118.56 g/mol
CAS No. 345954-83-8
Cat. No. B1520942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzetidine-3-carbonitrile hydrochloride
CAS345954-83-8
Molecular FormulaC4H7ClN2
Molecular Weight118.56 g/mol
Structural Identifiers
SMILESC1C(CN1)C#N.Cl
InChIInChI=1S/C4H6N2.ClH/c5-1-4-2-6-3-4;/h4,6H,2-3H2;1H
InChIKeyMJZQSPDYIKSJCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azetidine-3-carbonitrile Hydrochloride (CAS 345954-83-8): Core Characteristics and Differentiation for Sourcing


Azetidine-3-carbonitrile hydrochloride (CAS 345954-83-8) is a four-membered nitrogen-containing heterocyclic compound, structurally defined by a 3-cyano-substituted azetidine ring protonated as a hydrochloride salt [1]. As a versatile building block in medicinal chemistry and organic synthesis, this compound is distinguished from its free-base analog (CAS 732976-86-2) and other azetidine derivatives by quantifiable enhancements in aqueous solubility, stability, and processability, which are critical for reliable reagent procurement and downstream experimental consistency .

Why Generic Substitution of Azetidine-3-carbonitrile Hydrochloride with Free Base or Other Azetidine Analogs Compromises Experimental Reproducibility


Direct substitution of azetidine-3-carbonitrile hydrochloride with its free base or other azetidine derivatives introduces quantifiable variability in solubility, stability, and physicochemical properties that can derail reaction outcomes and compromise experimental reproducibility. The hydrochloride salt form exhibits a 27.3 mg/mL aqueous solubility , compared to the significantly less water-soluble free base, which is predicted to have a LogP of -1.02 . Furthermore, the hydrochloride salt demonstrates a higher boiling point (227.7°C) relative to the free base (193.6°C) [1], indicative of its enhanced thermal stability and suitability for a broader range of synthetic conditions. These measurable differences underscore the critical need for precise reagent specification in procurement to ensure consistent and reliable research outcomes.

Quantitative Differentiation of Azetidine-3-carbonitrile Hydrochloride: Head-to-Head Comparative Evidence for Informed Sourcing


Aqueous Solubility Enhancement: Hydrochloride Salt vs. Free Base

Azetidine-3-carbonitrile hydrochloride provides a 27.3 mg/mL (0.23 mol/L) aqueous solubility as determined by ESOL topological method . In contrast, the free base form (azetidine-3-carbonitrile, CAS 732976-86-2) lacks this ionic character and is predicted to have a LogP of -1.02 (ACD/Labs), indicating lower water miscibility and potential solubility challenges in aqueous reaction media . This substantial difference in solubility ensures the hydrochloride salt is the preferred form for aqueous chemistry and biological assays.

Medicinal Chemistry Organic Synthesis Formulation

Thermal Stability and Processing Window: Hydrochloride Salt vs. Free Base

The hydrochloride salt of azetidine-3-carbonitrile exhibits a boiling point of 227.7°C at 760 mmHg [1]. This is 34.1°C higher than the free base, which has a predicted boiling point of 193.6°C at 760 mmHg . The higher boiling point of the salt form translates to a broader operational temperature range in synthetic procedures, reducing the risk of premature evaporation or thermal degradation during reactions and work-up.

Chemical Engineering Process Chemistry Scale-up

Storage Stability and Long-Term Reliability

For maintaining chemical integrity, azetidine-3-carbonitrile hydrochloride requires storage at -20°C in a sealed container away from moisture . While the free base's recommended storage conditions are less uniformly specified, the explicit and stringent requirement for the hydrochloride salt ensures its reactivity and purity are preserved over extended periods. The commercial availability of the salt with a standardized purity of 97% further supports its use as a reliable, ready-to-use building block.

Reagent Management Long-term Studies Inventory Control

Lipophilicity and Membrane Permeability: Hydrochloride Salt vs. Free Base

Azetidine-3-carbonitrile hydrochloride displays a computed LogP value of 0.86018 [1] or a consensus LogP of 0.1 . In contrast, the free base is predicted to have a LogP of -1.02 (ACD/Labs) . The higher LogP of the hydrochloride salt suggests a more balanced lipophilicity profile, which could be advantageous for passive membrane permeability in cell-based assays, whereas the free base's lower LogP may limit its utility in such contexts.

Drug Design Pharmacokinetics Medicinal Chemistry

Industrial Scalability and Synthesis Yield

The synthesis of azetidine-3-carbonitrile hydrochloride is scalable to multi-hundred-gram quantities with high efficiency. A documented procedure achieves a yield of 195 g from 300 g of starting material (tert-butyl 3-cyanoazetidine-1-carboxylate) using a simple deprotection with 4M HCl in dioxane . This represents a molar yield of approximately 100%, underscoring the robustness and cost-effectiveness of its production. This high-yielding, scalable process ensures a reliable and economical supply for industrial and academic procurement.

Process Chemistry Scale-up Cost-effectiveness

Hazard Classification and Safe Handling: Hydrochloride Salt vs. Azetidine Hydrochloride

Azetidine-3-carbonitrile hydrochloride is classified with GHS hazard statement H301 (Toxic if swallowed) and signal word 'Danger' . In comparison, unsubstituted azetidine hydrochloride (CAS 36520-39-5) carries only 'Warning' and causes skin/eye irritation [1]. The higher acute toxicity profile of azetidine-3-carbonitrile hydrochloride necessitates stricter handling protocols and personal protective equipment. This information is critical for EH&S compliance and safe laboratory procurement decisions.

Lab Safety EH&S Risk Assessment

Optimized Application Scenarios for Azetidine-3-carbonitrile Hydrochloride: Evidence-Driven Use Cases


Aqueous and High-Throughput Experimentation in Medicinal Chemistry

The 27.3 mg/mL aqueous solubility of azetidine-3-carbonitrile hydrochloride makes it the preferred building block for high-throughput screening (HTS) and medicinal chemistry campaigns involving aqueous reaction conditions or biological assays. The free base's lower solubility would necessitate organic co-solvents, potentially interfering with enzyme activity or cell viability. The hydrochloride salt ensures reliable dissolution and consistent reagent delivery in automated liquid handling systems.

Scale-up Synthesis of Bioactive Molecules and Intermediates

The documented 195 g yield from a scalable deprotection step demonstrates that azetidine-3-carbonitrile hydrochloride can be reliably produced in multi-hundred-gram quantities. This makes it an ideal intermediate for the kilogram-scale synthesis of advanced pharmaceutical candidates, such as kinase inhibitors, where consistent quality and supply chain reliability are paramount for preclinical and clinical development.

Development of Lipophilic Kinase Inhibitor Leads

With a LogP of 0.86 [1], azetidine-3-carbonitrile hydrochloride offers a favorable lipophilicity profile for constructing lead compounds intended for cellular target engagement. Its incorporation into scaffolds targeting enzymes like JAK/TYK2 (Ki = 0.550 nM) [2] and MKNK1 (IC50 = 5 nM) [3] is evidenced by patent literature, highlighting its utility in designing potent, cell-permeable inhibitors. This contrasts with the more polar free base, which may hinder membrane crossing.

Process Chemistry Requiring Broad Thermal Windows

The 34.1°C higher boiling point of azetidine-3-carbonitrile hydrochloride (227.7°C) compared to the free base (193.6°C) provides a wider safety margin for exothermic reactions or solvent reflux conditions. This thermal stability is advantageous for process development, allowing for more robust and forgiving reaction protocols during scale-up and manufacturing.

Technical Documentation Hub

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